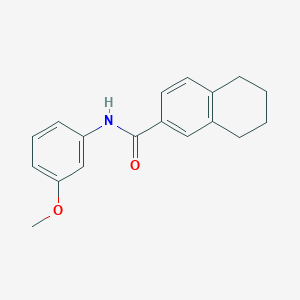

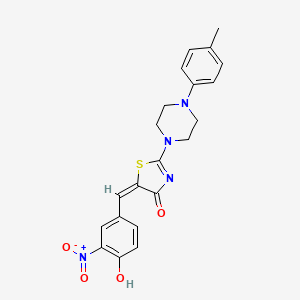

![molecular formula C13H11FN2O2 B2599241 1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid CAS No. 123345-03-9](/img/structure/B2599241.png)

1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .

Synthesis Analysis

Pyrazoles are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A detailed consideration of reaction mechanisms is devoted in the synthesis of fluorinated pyrazoles .Molecular Structure Analysis

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . The structure of pyrazoles is characterized by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis

Fluorinated pyrazoles play an important role in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are involved in addition reactions, anions, cyclization, and hydrocarbons .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles are influenced by their tautomeric forms arisen from a proton loss or gain. The ratio of each form present in different environments is a function of their equilibrium constants and pKa values .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Pyrazole compounds, including those with a 4-fluorophenyl group, have been synthesized and structurally characterized, providing insights into their crystal structures and dihedral angles between pyrazole and fluorinated rings (Loh et al., 2013).

Chemical Derivatives and Reactions

- Research has focused on creating new derivatives of similar compounds, utilizing reactions with various reagents. These studies contribute to the understanding of the chemical properties and potential applications of pyrazole derivatives (Kasımoğulları et al., 2010).

Antagonist Properties for Treatment

- Certain analogs of the compound have been investigated as potent CCR1 antagonists, which could have implications in treating conditions like rheumatoid arthritis (Latli et al., 2018).

Fluorescence and Sensing Applications

- Studies have explored the fluorescent properties of pyrazole derivatives, indicating potential use in sensing applications, particularly in environments with strong acidity (Wrona-Piotrowicz et al., 2022).

Biological Activity

- Research into similar pyrazole compounds has demonstrated significant biological activities, such as inhibition of cancer cell proliferation, suggesting potential therapeutic applications (Liu et al., 2016).

Novel Synthetic Methods

- Innovative synthetic methods for related compounds have been developed, contributing to the advancement of chemical synthesis techniques and the potential for more efficient production of these compounds (Wilson et al., 2009).

Wirkmechanismus

Zukünftige Richtungen

Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions in the study of pyrazole derivatives are likely to focus on their potential applications in various fields such as technology, medicine, and agriculture .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2/c14-8-4-6-9(7-5-8)16-11-3-1-2-10(11)12(15-16)13(17)18/h4-7H,1-3H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUOTTVHRHEWFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(N=C2C(=O)O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

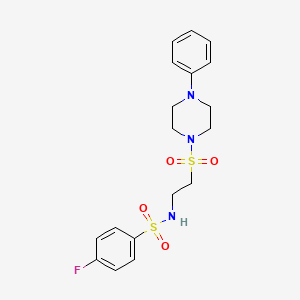

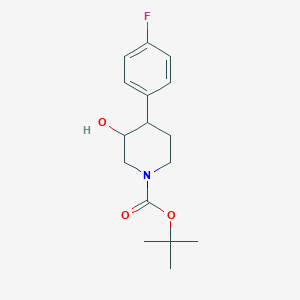

![1-(4-bromophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2599158.png)

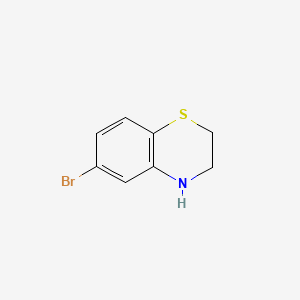

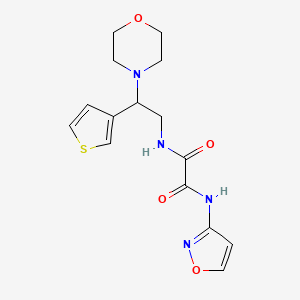

![(E)-2-(5-Amino-1,3-dihydropyrazole-2-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B2599162.png)

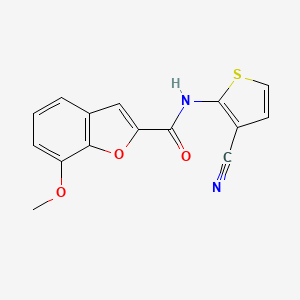

![1-[2-(2-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2599164.png)

![tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2599167.png)

![4-Amino-5,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B2599170.png)

![1-[4-(Pyridin-3-ylmethoxy)phenyl]ethanamine](/img/structure/B2599171.png)

![2-[2-(4-Ethylphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B2599175.png)